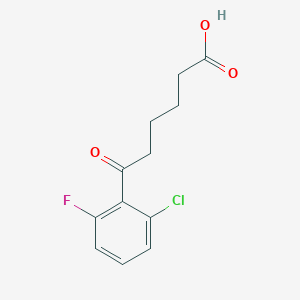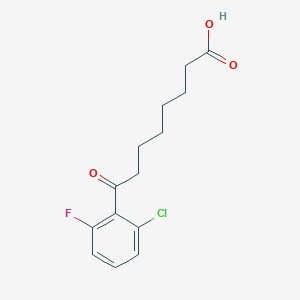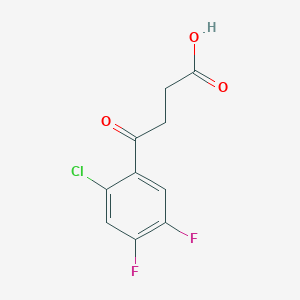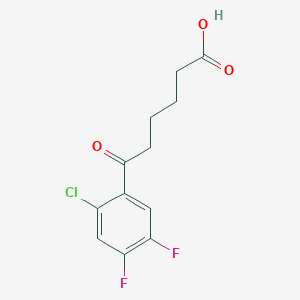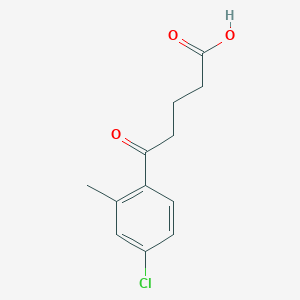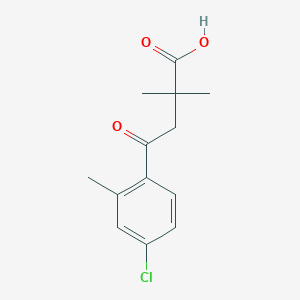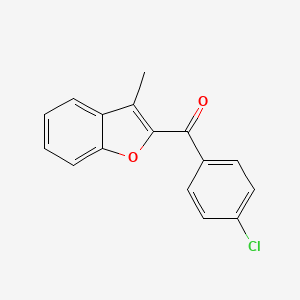
(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
Overview
Description
“(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds are diverse and depend on the specific compound and conditions. For instance, benzofuran derivatives can undergo rearrangement under moderate conditions, offering a facile and practical preparation of biologically active benzofuran derivatives .Scientific Research Applications
Antifungal Properties
(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone: exhibits antifungal activity due to its structural features. Triazole derivatives, like this compound, are known for their effectiveness against fungal infections. Notably, it shares similarities with clinically used triazole antifungal drugs such as fluconazole, itraconazole, and voriconazole . Researchers have explored its potential in combating both superficial and invasive fungal infections.
Aromatase Inhibition for Breast Cancer Treatment
The compound also acts as a non-steroidal aromatase inhibitor. Aromatase inhibitors play a crucial role in treating estrogen-dependent breast cancer. Examples of other clinically useful triazole derivatives include anastrozole, letrozole, and vorozole. By targeting aromatase, these compounds suppress estrogen production, thus inhibiting tumor growth .
Hybrid Molecule with Benzoxazolone Ring
The synthesis of (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone involves a hybrid structure containing both a triazole and a benzoxazolone ring. This unique combination may offer advantages in terms of bioactivity and selectivity. Structurally related compounds have been explored as aromatase inhibitors and antifungal agents .
Anticancer Potential
While specific studies on this compound are limited, related benzofuran derivatives have demonstrated significant anticancer activities. For instance, some substituted benzofurans exhibit cell growth inhibitory effects against various cancer cell lines. Further research could explore the potential of (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone in cancer therapy .
In Vivo Testing and Metastatic Lesion Reduction
In murine lung cancer models, benzofuran derivatives have shown promising anticancer activity. These compounds reduced the growth of metastatic lesions in the lung without adverse effects on body weight or vital organs .
Interaction with Oxidoreductase Enzymes
Docking simulations suggest that certain piperazine chrome-2-one derivatives, structurally related to benzofurans, interact with oxidoreductase enzymes. These interactions may contribute to their antibacterial activity .
Mechanism of Action
The mechanism of action of benzofuran compounds can vary depending on their specific structure and target. Some benzofuran derivatives have been found to exhibit antimicrobial activity . The structure and antibacterial activity relationship of these compounds can be further supported by in silico molecular docking studies against DNA topoisomerase .
Future Directions
Given the diverse pharmacological activities of benzofuran compounds, they have attracted much attention in the field of drug discovery . Future research may focus on developing potential antimicrobial and anticancer inhibitory agents based on benzofuran derivatives . Additionally, novel methods for constructing benzofuran rings may be discovered, which could facilitate the synthesis of complex benzofuran compounds .
properties
IUPAC Name |
(4-chlorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBAHYOEAQYSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986915 | |
| Record name | (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |
CAS RN |
67534-79-6 | |
| Record name | Methanone, (4-chlorophenyl)(3-methyl-2-benzofuranyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067534796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



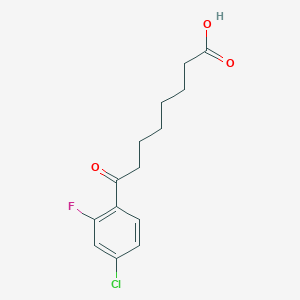


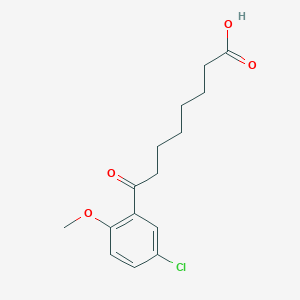
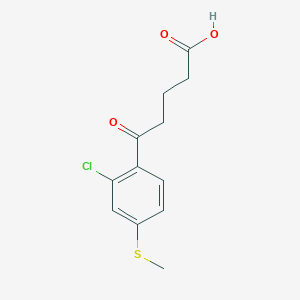
![7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid](/img/structure/B3023940.png)
![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)
